molecular formula C8H6N2O7 B181211 4-Methoxy-3,5-dinitrobenzoic acid CAS No. 85365-92-0

4-Methoxy-3,5-dinitrobenzoic acid

Cat. No. B181211
Key on ui cas rn: 85365-92-0
M. Wt: 242.14 g/mol
InChI Key: VBLDFIFEVZSYAR-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of KOH (1.12 g, 20 mmol, 1 equiv) in MeOH (20 ml) at 0° C. was added portionwise 4-chloro-3,5-dinitrobenzoic acid (D23) (4.93 g, 20 mmol, 1 equiv). The resulting mixture was refluxed for 1 h then cooled to room temperature. A second portion of KOH (1.12 g, 20 mmol, 1 equiv) was added and the mixture refluxed for 90 min, cooled to room temperature and diluted with H2O. The aqueous phase was acidified to pH 1 and extracted with AcOEt. The organic phase was dried over MgSO4 and concentrated in vacuo to give crude 4-methoxy-3,5-dinitro-benzoic acid (D24) (4.49 g, 93%) as a light brown solid.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].Cl[C:4]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[N+:16]([O-:18])=[O:17].[CH3:19]O>O>[CH3:19][O:1][C:4]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[N+:16]([O-:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.93 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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